Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C6H3Br2NO4 and its molecular weight is 312.9 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions due to its ability to act as a covalent ligand for thiol groups. This compound can label cysteine residues in proteins, which is crucial for studying protein structure and function. The presence of two leaving groups allows it to bind two thiols simultaneously, facilitating the formation of larger molecular structures . Additionally, the methyl ester group can be saponified to link the compound to amines, further expanding its utility in biochemical applications .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By labeling cysteine residues in proteins, this compound can alter protein function and interactions, leading to changes in cellular behavior. For instance, it may impact the activity of enzymes involved in critical metabolic pathways, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with thiol groups in proteins. The unsaturated dibromo motif acts as a covalent ligand, forming stable bonds with cysteine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and context. Additionally, the compound’s ability to bind two thiols simultaneously allows it to crosslink proteins, potentially affecting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. By labeling cysteine residues, the compound can affect the activity of enzymes involved in critical metabolic processes, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to label cysteine residues allows it to be transported and localized to specific cellular compartments. This localization can affect its accumulation and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .
Properties
IUPAC Name |
methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO4/c1-13-6(12)9-4(10)2(7)3(8)5(9)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESAOJZLFCAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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